molecular formula C54H42N2O2P2 B189950 (R,R)-ANDEN-Phenyl Trost Ligand CAS No. 152140-65-3

(R,R)-ANDEN-Phenyl Trost Ligand

Cat. No.: B189950
CAS No.: 152140-65-3
M. Wt: 812.9 g/mol
InChI Key: BEKZNCOFLFMFHP-VSTSRGMYSA-N
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Scientific Research Applications

The (R,R)-ANDEN-Phenyl Trost Ligand has a wide range of applications in scientific research:

Mechanism of Action

The Trost group at Stanford University has pioneered the use of C-2 symmetric diaminocyclohexyl (DACH) ligands in AAA, allowing for the rapid synthesis of a diverse range of chiral products with a limited number of chemical transformations .

Safety and Hazards

The safety data sheet for a similar compound, the “(R,R)-DACH-pyridyl Trost ligand”, suggests avoiding dust formation and breathing vapors, mist, or gas . It’s insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the (R,R)-ANDEN-Phenyl Trost Ligand involves the reaction of (R,R)-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid. The reaction typically occurs in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process involves the use of macroporous resin as an adsorbent to separate the desired enantiomer from the racemic mixture. The racemic mixture is passed through the resin, and the desired (R,R) enantiomer is selectively adsorbed. The adsorbed ligand is then eluted using an appropriate solvent, and the eluent is collected and purified .

Chemical Reactions Analysis

Types of Reactions

The (R,R)-ANDEN-Phenyl Trost Ligand primarily undergoes asymmetric allylic alkylation reactions. These reactions involve the formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ligand is also involved in various substitution reactions where it facilitates the replacement of a leaving group with a nucleophile .

Common Reagents and Conditions

Common reagents used in these reactions include palladium complexes, carbon nucleophiles (such as malonates and β-keto esters), oxygen nucleophiles (such as alcohols and carboxylates), and nitrogen nucleophiles (such as amines and azides). The reactions are typically carried out in organic solvents like acetonitrile or dichloromethane under mild conditions .

Major Products

The major products formed from these reactions are chiral compounds with high enantiomeric excess. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products .

Comparison with Similar Compounds

Properties

IUPAC Name

2-diphenylphosphanyl-N-[(15R,16R)-16-[(2-diphenylphosphanylbenzoyl)amino]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H42N2O2P2/c57-53(45-33-17-19-35-47(45)59(37-21-5-1-6-22-37)38-23-7-2-8-24-38)55-51-49-41-29-13-15-31-43(41)50(44-32-16-14-30-42(44)49)52(51)56-54(58)46-34-18-20-36-48(46)60(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-36,49-52H,(H,55,57)(H,56,58)/t49?,50?,51-,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKZNCOFLFMFHP-VSTSRGMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4C(C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N[C@H]4[C@@H](C5C6=CC=CC=C6C4C7=CC=CC=C57)NC(=O)C8=CC=CC=C8P(C9=CC=CC=C9)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H42N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458224
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152140-65-3
Record name (R,R)-ANDEN-Phenyl Trost Ligand
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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